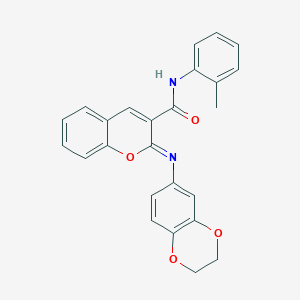

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Description

The compound "(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide" is a chromene derivative featuring a fused bicyclic core structure. Key structural elements include:

- A 2H-chromene backbone (a bicyclic system comprising a benzene ring fused to a pyran-like oxygen-containing ring).

- A (2Z)-imino group linking the chromene to a 2,3-dihydro-1,4-benzodioxin moiety (a six-membered aromatic ring with two oxygen atoms at positions 1 and 4).

- A carboxamide group at position 3 of the chromene, substituted with a 2-methylphenyl group on the nitrogen.

The Z-configuration at the imino double bond suggests specific steric and electronic interactions that may influence molecular packing, solubility, and reactivity.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-16-6-2-4-8-20(16)27-24(28)19-14-17-7-3-5-9-21(17)31-25(19)26-18-10-11-22-23(15-18)30-13-12-29-22/h2-11,14-15H,12-13H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXXBJXNOPRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Abstract

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chromenes are a class of organic compounds characterized by a chromene backbone. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has garnered attention for its potential therapeutic benefits due to its unique structural features.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Cell Cycle Modulation : Research indicates that this compound may affect the cell cycle in cancer cells, leading to apoptosis (programmed cell death) and inhibiting tumor growth.

Biological Activity Data

| Activity Type | IC50 Value | Assay Description | Reference |

|---|---|---|---|

| Antioxidant | 5.12 µM | DPPH radical scavenging assay | |

| Anti-inflammatory | 1.75 µM | COX inhibition assay | |

| Anticancer | 8.34 µM | MTT assay on cancer cell lines |

Case Studies

-

Case Study on Anticancer Activity :

A study involving various cancer cell lines demonstrated that this compound exhibits potent anticancer activity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.- Methodology : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM.

-

Case Study on Anti-inflammatory Effects :

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.- Methodology : ELISA assays were conducted to measure cytokine levels in treated vs. untreated groups.

- Results : A dose-dependent decrease in cytokine levels was noted, supporting its potential use as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. The emergence of multi-drug resistant pathogens necessitates the development of new antimicrobial agents. Research indicates that derivatives of chromene compounds exhibit significant antibacterial activity.

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial activities of several chromene derivatives, including the compound . The Minimum Inhibitory Concentrations (MIC) were determined against Gram-positive and Gram-negative bacteria, demonstrating promising results:

| Compound | Target Strain | MIC (µM) |

|---|---|---|

| (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide | Staphylococcus aureus | 5.19 |

| This compound | Klebsiella pneumoniae | 5.08 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics capable of overcoming resistance mechanisms in bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The ability to inhibit cancer cell proliferation is critical in drug discovery.

Case Study: Anticancer Activity

In a comparative study, the anticancer effects of various chromene derivatives were assessed using different cancer cell lines. The results indicated that:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 4.12 |

| Standard Drug (5-FU) | HeLa (cervical cancer) | 7.69 |

The compound exhibited a lower IC50 value compared to the standard chemotherapeutic agent 5-fluorouracil, indicating superior potency against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The modifications on the benzodioxin and chromene moieties significantly influence their biological activities.

Key Findings:

- Substituent Effects : Variations in substituents on the phenyl ring alter both antimicrobial and anticancer activities.

- Hybridization : Compounds that integrate multiple pharmacophores often display enhanced biological activity due to synergistic effects.

Comparison with Similar Compounds

Table 1: Key Features of Compared Compounds

Chromene vs. Benzodithiazine Cores

- The benzodioxin substituent introduces electron-rich oxygen atoms, which may improve solubility in polar solvents compared to purely hydrocarbon systems .

- Compound 17 () : The benzodithiazine core contains sulfur atoms, contributing to stronger hydrogen-bonding capacity (via S=O groups) and higher polarity. This contrasts with the benzodioxin’s oxygen-based electronics .

Substituent Effects

- Carboxamide (Target) vs. Benzamide (Compound 3) : The 2-methylphenyl group on the target’s carboxamide introduces steric hindrance, which could reduce binding affinity in biological targets compared to the unsubstituted benzamide in Compound 3 .

- Chlorophenyl (Compound 3) vs. Benzodioxin (Target) : Chlorophenyl groups () are electron-withdrawing, whereas the benzodioxin’s ether oxygens are electron-donating. This difference may alter redox stability or intermolecular interactions .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but Compound 17’s high mp (314–315°C) reflects strong intermolecular forces from sulfone and cyano groups .

- Solubility: The benzodioxin and carboxamide groups in the target compound suggest moderate solubility in polar aprotic solvents (e.g., DMSO), whereas Compound 17’s sulfone and cyano groups enhance water solubility .

Research Findings and Implications

- The benzodioxin moiety is associated with metabolic stability in drug design due to resistance to oxidative degradation .

- The 2-methylphenyl carboxamide group may confer selectivity in enzyme inhibition, as seen in kinase-targeting analogs .

Further studies should prioritize crystallographic analysis (e.g., using SHELX ) to resolve the Z-configuration’s impact on molecular packing and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.